REACTION_CXSMILES
|
[NH2:1][C:2]1[O:3][CH:4]=[C:5]([CH3:9])[C:6]=1[C:7]#[N:8].[CH2:10](OC(OCC)OCC)C.C(OC(=O)C)(=O)C.[CH3:27][O:28][C:29]1[CH:34]=[CH:33][C:32]([CH2:35][CH2:36][NH2:37])=[CH:31][CH:30]=1.C([O-])(=O)C.[Na+]>CCOCC.O>[CH3:9][C:5]1[C:6]2[C:7]([NH:37][CH2:36][CH2:35][C:32]3[CH:33]=[CH:34][C:29]([O:28][CH3:27])=[CH:30][CH:31]=3)=[N:8][CH:10]=[N:1][C:2]=2[O:3][CH:4]=1 |f:4.5|
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Name
|
|
Quantity
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4 g
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Type
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reactant
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Smiles
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NC=1OC=C(C1C#N)C
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)CCN
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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135 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
was kept at 135° C. for three additional hours
|
Type
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TEMPERATURE
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Details
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the mixture was cooled
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Type
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CUSTOM
|
Details
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The ether layer was separated
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Type
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EXTRACTION
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Details
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product was extracted from the remaining aqueous layer with large volumes of ether
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
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The residue was recrystallized from acetone/ether
|
Name
|
|
Type
|
|
Smiles
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CC1=COC=2N=CN=C(C21)NCCC2=CC=C(C=C2)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |